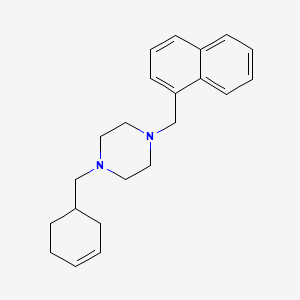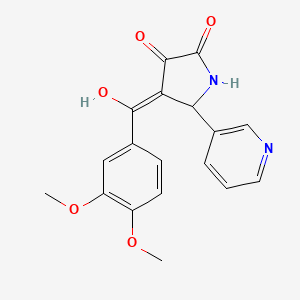
5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a phenyl group, a sulfanyl group, and a carbaldehyde group attached to the pyrazole ring, making it a valuable intermediate in the synthesis of various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with sulfur-containing reagents under controlled conditions. One common method involves the use of phosphorus oxychloride at elevated temperatures (90-100°C) to introduce the sulfanyl group . Another approach includes the reaction of pyrazole derivatives with thiol compounds in the presence of a base to achieve sulfanylation .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate pyrazole derivatives followed by functional group modifications. The use of green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, is becoming increasingly popular in industrial settings to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfanyl group oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride for carbaldehyde reduction.
Substitution: Halogenating agents, nucleophiles, and bases for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Alcohols: From reduction of the carbaldehyde group.
Substituted Pyrazoles: From various substitution reactions.
Applications De Recherche Scientifique
3-Methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. The carbaldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to enzyme inhibition or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the sulfanyl group but shares the pyrazole and carbaldehyde functionalities.
5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: Contains a methoxy-substituted phenyl group instead of a simple phenyl group.
Uniqueness
The presence of the sulfanyl group in 3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde imparts unique redox properties and potential biological activities that are not observed in its analogs without the sulfanyl group. This makes it a valuable compound for exploring new chemical reactivities and biological applications .
Propriétés
Numéro CAS |
24628-79-3 |
|---|---|
Formule moléculaire |
C11H10N2OS |
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H10N2OS/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,12H,1H3 |
Clé InChI |
JLLWHWZULBAOQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10885356.png)
![(2E)-3-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10885357.png)


![(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10885383.png)


![2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10885394.png)
![2-[(2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10885402.png)
![(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboxamide](/img/structure/B10885405.png)
![2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-4-bromophenyl benzenesulfonate](/img/structure/B10885428.png)
![3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885430.png)
